Product packaging for Indoline-4-carbonitrile(Cat. No.:CAS No. 885278-80-8)

Indoline-4-carbonitrile

Cat. No.: B1355741
CAS No.: 885278-80-8
M. Wt: 144.17 g/mol
InChI Key: QRRLRJLHVTVIEF-UHFFFAOYSA-N
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Description

Indoline-4-carbonitrile is a versatile chemical building block of significant interest in medicinal chemistry and organic synthesis. It serves as a key precursor and core structure in the development of novel bioactive molecules. Scientific research has identified derivatives of this compound as a novel series of potent and tissue-selective androgen receptor modulators (SARMs) . These compounds have demonstrated the ability to bind potently to the androgen receptor and activate AR-mediated transcription in vitro, showing promising anabolic activity in preclinical research while exhibiting minimal androgenic effects on certain tissues . Beyond its application in SARM development, the indoline core is a privileged structure in synthetic chemistry. It is frequently employed as a catalyst and reactant in various synthetic methodologies, such as the organocatalytic formylation of boronic acids . Furthermore, the carbonitrile functional group makes it a valuable intermediate for constructing more complex molecular architectures, including spiro-fused heterocyclic compounds like spiro[indoline-3,4'-pyrano[3,2-c]quinolone]-3'-carbonitriles, which are structures of interest in drug discovery . This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use . Researchers are responsible for ensuring compliance with all applicable regulations and for conducting all necessary safety assessments when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2 B1355741 Indoline-4-carbonitrile CAS No. 885278-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRLRJLHVTVIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC(=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-80-8
Record name 2,3-dihydro-1H-indole-4-carbonitrile
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Synthesis and Characterization

Common Synthetic Routes

The synthesis of Indoline-4-carbonitrile is not as widely documented as that of its indole (B1671886) counterpart. However, a primary and logical synthetic route involves the reduction of the corresponding indole derivative.

Catalytic Hydrogenation of Indole-4-carbonitrile: A common and effective method for the synthesis of indolines from indoles is catalytic hydrogenation. This reaction involves treating Indole-4-carbonitrile with hydrogen gas in the presence of a metal catalyst, such as platinum on carbon (Pt/C). The reaction is typically carried out in a suitable solvent and may be facilitated by the presence of an acid. This process selectively reduces the 2,3-double bond of the indole ring to yield the indoline (B122111) structure without affecting the aromatic benzene ring or the nitrile group.

Spectroscopic and Analytical Data

Detailed spectroscopic data for this compound is not extensively published in publicly accessible literature. However, based on the known spectra of the parent indoline molecule and related nitrile-substituted aromatic compounds, the expected spectral characteristics can be inferred.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the aromatic protons on the benzene ring and the aliphatic protons of the five-membered ring. The protons at positions 2 and 3 would appear as triplets, integrating to two protons each, characteristic of the -CH₂-CH₂- moiety in the indoline ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for the aromatic carbons, the aliphatic carbons of the indoline ring, and a characteristic signal for the carbon of the nitrile group in the downfield region.

IR (Infrared) Spectroscopy: The IR spectrum would be expected to show a sharp, strong absorption band characteristic of the nitrile group (C≡N stretching) typically found in the region of 2220-2260 cm⁻¹. Other significant peaks would include N-H stretching of the secondary amine and C-H stretching from the aromatic and aliphatic portions of the molecule.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 144.17).

Reaction Mechanisms and Mechanistic Investigations of Indoline 4 Carbonitrile Synthesis

Elucidation of Key Mechanistic Pathways

The synthesis of the indoline (B122111) scaffold, the core of Indoline-4-carbonitrile, is principally achieved through intramolecular cyclization reactions. Modern synthetic methods often employ transition-metal catalysis to construct the five-membered heterocyclic ring with high efficiency and control.

One prominent pathway involves a Nickel/Photoredox dual catalytic system , which enables the annulation of 2-iodoaniline derivatives with alkenes. mit.eduorganic-chemistry.orgnih.gov This approach is significant as it facilitates the formation of a challenging C(sp³)–N bond. nih.gov The proposed catalytic cycle involves multiple oxidation states of nickel (Ni(0)/Ni(I)/Ni(II)/Ni(III)). The cycle is initiated by the oxidative addition of the 2-iodoanilide to a Ni(0) complex. Subsequent coordination and insertion of an alkene lead to a Ni(II) intermediate. A critical step is the oxidation of this Ni(II) species to a Ni(III) complex by a photoredox catalyst, which then allows for the otherwise difficult C–N bond-forming reductive elimination to yield the indoline product. The resulting Ni(I) species is then reduced back to Ni(0) by the photocatalyst to complete the cycle. organic-chemistry.orgnih.gov

Another major mechanistic route is through transition-metal-catalyzed C–H activation and cyclization . Rhodium(III)-catalyzed syntheses, for example, proceed via a concerted metalation–deprotonation (CMD) step, which is often part of the rate-determining phase of the reaction. acs.org In these pathways, a directing group on the aniline precursor guides the metal catalyst to activate a specific C–H bond, leading to the formation of a metallacyclic intermediate. This intermediate then undergoes migratory insertion with a coupling partner (like an alkyne) followed by reductive elimination to furnish the cyclized product. acs.orgfigshare.com

Dearomative cascade reactions represent a more recent and powerful strategy. For instance, an alkylative indole (B1671886) dearomatization followed by an intramolecular aza-Friedel–Crafts reaction can produce complex tetracyclic indoline structures with high diastereoselectivity. acs.org This pathway is initiated by the formation of an N-indolyltriethylborate complex, which facilitates a regioselective dearomative alkylation at the C3 position of the indole. The resulting intermediate then undergoes a subsequent intramolecular cyclization. acs.org

Role of Intermediates in this compound Formation

Organometallic Intermediates: In transition-metal-catalyzed reactions, organometallic complexes are central intermediates. In the nickel/photoredox system, Ni(I), Ni(II), and Ni(III) complexes are all crucial to the catalytic cycle. The Ni(III) intermediate is particularly noteworthy as its formation is essential to facilitate the C(sp³)–N reductive elimination, a step that is typically challenging from Ni(II) complexes. organic-chemistry.orgnih.gov Similarly, in rhodium-catalyzed C-H activation, five- or six-membered rhodacycle intermediates are formed after the CMD step, and their subsequent reactions determine the final product structure. acs.org

Radical Intermediates: Photoredox catalysis often involves radical pathways. The photocatalyst, upon excitation by visible light, can engage in single-electron transfer (SET) processes. This can generate radical ions from the substrates or activate the metal catalyst. In the dual nickel/photoredox system, the photocatalyst's role is to mediate the electron transfer steps that shuttle the nickel catalyst between its various oxidation states. mit.edunih.gov

Iminium Intermediates: In acid-catalyzed reactions, the formation of iminium intermediates is a common feature. For example, the reaction of indolines with aryl aldehydes in the presence of an acid like hexafluoroisopropanol (HFIP) is proposed to proceed through an iminium ion, which then undergoes a regioselective C–H functionalization. acs.org In the context of indoline synthesis via reduction of an indole, protonation can form an indoleninium cation, which is then hydrogenated.

Regioselectivity and Stereoselectivity in this compound Reactions

Controlling the position of bond formation (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) is paramount for the synthesis of a specific isomer like this compound.

Regioselectivity: The introduction of a substituent at the C4 position of the indoline ring requires precise regiocontrol. In C–H functionalization reactions on a pre-formed indole or indoline ring, regioselectivity is often governed by a directing group or the inherent electronic properties of the substrate. rsc.org For instance, in the Pd(II)-catalyzed oxidative Heck reaction of indoles, ligand choice can switch the selectivity between the C2 and C3 positions. rsc.org The synthesis of 3-substituted indolines is achieved with very high regioselectivity using the nickel/photoredox method, where the terminal carbon of the alkene adds to the C2 position of the aniline derivative. organic-chemistry.orgnih.gov Functionalizing the C4-position specifically can be challenging. Studies on the functionalization of substituted indolines have shown that the electronic nature of existing substituents significantly impacts reactivity; for example, an electron-withdrawing nitrile group at the C7 position was found to inhibit the expected C5 alkylation, leading to an alternative reaction pathway. acs.org This highlights the critical role the cyano group would play in directing or deactivating certain positions during synthesis.

Stereoselectivity: Many modern synthetic methods allow for the creation of chiral indolines with high stereocontrol. Catalyst control is a key strategy. Theoretical studies on the cyclization to form polycyclic indolines showed that different catalysts (InCl₃ vs. Rh₂(esp)₂) lead to different diastereomers by influencing the energies of the transition states. rsc.org Asymmetric hydrogenation of substituted indoles using chiral iridium catalysts can produce chiral indolines with excellent enantioselectivity (up to 99% ee) and diastereoselectivity (>20:1 dr). nih.gov Furthermore, cascade reactions can proceed with high diastereoselectivity, where the stereochemistry is set in a six-membered cyclic transition state in which bulky substituents adopt energetically favorable positions to minimize steric strain. acs.org

The table below summarizes key factors influencing selectivity in reactions relevant to indoline synthesis.

Selectivity TypeControlling FactorMechanism/Reaction ExampleOutcomeReference
RegioselectivityCatalyst/Ligand SystemNickel/Photoredox Dual CatalysisHigh selectivity for 3-substituted indolines from 2-iodoanilides and terminal alkenes. organic-chemistry.orgnih.gov
RegioselectivityLigand ChoicePd(II)-Catalyzed Aerobic Oxidative Heck of IndolesSwitches selectivity between C3 and C2 positions. rsc.org
RegioselectivitySubstituent EffectsAcid-catalyzed C-H Alkylation of IndolinesA C7-CN group can inhibit C5-alkylation. acs.org
DiastereoselectivityCatalyst IdentityCyclization to form Polycyclic IndolinesInCl₃ and Rh₂(esp)₂ favor different diastereomers by altering transition state energies. rsc.org
DiastereoselectivityTransition State ConformationDearomative Indole-C3-Alkylation/Aza-Friedel–Crafts Cascadecis-relative stereochemistry is established by minimizing strain in a cyclic transition state. acs.org
EnantioselectivityChiral CatalystIr-Catalyzed Asymmetric Hydrogenation of IndolesProduces chiral indolines with high enantiomeric excess. nih.gov

Computational and Theoretical Studies of Reaction Mechanisms

To unravel the complex multi-step mechanisms involved in indoline synthesis, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. These studies provide deep insights into reaction pathways, intermediate structures, and the origins of selectivity that are often difficult to probe experimentally.

For example, in the Rh(III)-catalyzed synthesis of indoles, DFT studies have elucidated the entire catalytic cycle, including C–H activation, alkyne insertion, and reductive elimination. acs.org These calculations showed that the concerted metalation–deprotonation (CMD) and alkyne insertion processes together constitute the rate-determining step. acs.org DFT has also been instrumental in explaining catalyst-dependent selectivity. A theoretical study on the cyclization to form polycyclic indolines revealed that the regioselectivity is controlled by repulsive weak interactions in the key transition state for an InCl₃ catalyst, whereas larger distortion energies dictate the selectivity for a Rh₂(esp)₂ catalyst. rsc.org In the biogenesis of hapalindole alkaloids, DFT calculations showed that protonation of an indolenine nitrogen was crucial for the 6-exo-trig cyclization to occur, lowering the transition state barrier significantly. rsc.org

The table below presents selected findings from DFT studies on related indole/indoline formation reactions.

Reaction SystemComputational FindingSignificanceReference
Rh(III)-Catalyzed Indole SynthesisThe overall rate-determining step is a combination of Concerted Metalation–Deprotonation (CMD) and alkyne insertion.Identifies the kinetic bottleneck of the catalytic cycle. acs.org
Catalyst-Dependent Polycyclic Indoline SynthesisRegioselectivity controlled by repulsive interactions (InCl₃ catalyst) or distortion energy (Rh₂(esp)₂ catalyst) in the transition state.Explains how different catalysts can lead to different products from the same substrate. rsc.org
Hapalindole BiogenesisProtonation of the indolenine nitrogen is critical for the 6-exo-trig cyclization transition state.Highlights the role of the enzymatic environment (proton source) in facilitating a key cyclization step. rsc.org
Visible-Light-Induced Indole SynthesisDFT calculations supported a mechanism involving γ-fragmentation.Corroborates experimental evidence (e.g., kinetic analysis, deuterium labeling) to build a cohesive mechanistic picture. sioc-journal.cn

Molecular Dynamics (MD) simulations are powerful for studying the dynamic behavior of molecules over time. However, in the context of reaction mechanisms for synthesis, their application is less common than that of static DFT methods. MD simulations are more frequently employed to understand the conformational flexibility of the final products or their interactions with biological macromolecules, such as enzymes or receptors. While these dynamics can influence reactivity, detailed MD studies focusing specifically on the bond-breaking and bond-forming events during the synthesis of indoline derivatives are not prominently featured in the surveyed literature.

The analysis of transition state (TS) structures is a cornerstone of mechanistic investigation using computational methods. The geometry and energy of a transition state determine the kinetic barrier of a reaction step and, consequently, the reaction rate and selectivity.

In the context of indoline synthesis, TS analysis explains selectivity. For a cation-controlled 5-endo-trig cyclization to form indolines, DFT calculations of the transition states for the formation of different diastereomers revealed that the lower energy TS featured stabilizing π-stacking interactions between aryl groups, consistent with the experimentally observed major product. In another example, the regioselectivity of an oxidative Heck reaction on indole was found to be controlled not by the initial C-H activation step, but by the relative energies of subsequent transition states in the functionalization step, a switch enabled by specific ligands. rsc.org Analysis of the TS for the CMD step in Rh-catalyzed C-H activation confirmed the geometry through which the catalyst interacts with the substrate to initiate the cyclization sequence. acs.org These analyses provide a molecular-level picture of why a particular reaction pathway or stereochemical outcome is favored.

Advanced Spectroscopic and Structural Characterization of Indoline 4 Carbonitrile and Its Derivatives

In Medicinal Chemistry

The indoline (B122111) scaffold is of great interest in medicinal chemistry, and Indoline-4-carbonitrile is a valuable starting material for the synthesis of new therapeutic agents. ekb.egresearchgate.net

This compound is a crucial building block for creating more complex molecules with potential biological activity. It has been utilized in the synthesis of spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives, which have been investigated for their antibacterial properties. thieme-connect.comthieme-connect.com Furthermore, it is a key intermediate in the development of selective androgen receptor modulators (SARMs), a class of therapeutic compounds under investigation for various conditions. acs.orgpatsnap.com

A significant area of research has been the development of 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)this compound derivatives as potent and tissue-selective SARMs. acs.orgpatsnap.com These compounds have demonstrated strong binding to the androgen receptor and have shown the ability to activate receptor-mediated transcription in laboratory studies. acs.orgpatsnap.com In animal models, certain derivatives have exhibited anabolic effects on muscle tissue while having minimal undesirable androgenic effects on other tissues like the prostate. acs.orgpatsnap.com This selective activity makes them promising candidates for treating conditions associated with muscle wasting. researchgate.netresearchgate.netnih.gov

In Materials Science

The unique structural and electronic properties of the indoline nucleus also make it a component of interest in the field of materials science.

This compound and its derivatives are utilized in the creation of novel functional materials. chemimpex.com The indoline structure is a component in molecules designed for applications in organic electronics. The presence of the nitrile group and the aromatic system can be tailored to tune the electronic and photophysical properties of the resulting materials.

Biological and Pharmacological Research Applications of Indoline 4 Carbonitrile Derivatives

Medicinal Chemistry

The primary application of Indoline-4-carbonitrile is as a key building block in drug discovery. vulcanchem.com

Selective Androgen Receptor Modulators (SARMs) : The this compound scaffold is integral to a novel series of SARMs. acs.orgacs.org These compounds have shown potent binding to the androgen receptor and the ability to activate AR-mediated transcription. acs.orgacs.org Derivatives, such as 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)this compound, have been synthesized and evaluated for their potential to provide the benefits of androgen therapy with reduced undesirable side effects. acs.org The indoline-carbonitrile framework is crucial for the structure-activity relationship in these potential therapeutics. vulcanchem.com

Materials Science

Indoline (B122111) derivatives, including this compound, are utilized in the development of new materials. chemimpex.com The presence of the nitrile group and the aromatic system allows for its incorporation into polymers and other materials to confer specific electronic or physical properties. It is also noted for its use in agrochemical formulations. chemimpex.com

Development of Novel this compound Based Therapeutics

The this compound core is a versatile starting point for the discovery of new therapeutic agents. Its structure allows for diverse modifications, leading to compounds with a wide range of biological activities.

Future research is likely to focus on several key therapeutic areas:

Anticancer Agents: The indole (B1671886) and indoline scaffolds are present in numerous anticancer agents. Research into 1H-indole-3-carbonitrile derivatives has identified potent inhibitors of Tropomyosin receptor kinase (TRK), a key target in cancers with NTRK gene fusions. nih.gov One such derivative, compound C11, has demonstrated significant antiproliferative effects and has been highlighted as a promising lead for further development. nih.gov The this compound framework can serve as a precursor for synthesizing novel compounds aimed at various cancer-related targets, including DNA topoisomerase I.

Antibacterial Agents: The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents. Studies on the indoline scaffold have shown that specific substitutions can lead to potent antibacterial properties. researchgate.net Future research could explore derivatives of this compound to develop novel antibiotics to combat nosocomial infections. researchgate.net

Neurological Disorders: The indole structure is a key component in many molecules that are active in the central nervous system. Derivatives of this compound could be investigated as precursors for drugs targeting a range of neurological conditions.

Table 1: Investigational Therapeutic Applications of this compound Derivatives

Therapeutic Area Target/Mechanism Example Derivative Class Key Research Findings Citation
Muscle Wasting Selective Androgen Receptor Modulation 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitriles Anabolic activity on muscle with minimal androgenic side effects in preclinical models. acs.orgresearchgate.net
Cancer TRK Inhibition 1H-indole-3-carbonitrile derivatives Potent antiproliferative effects in TRK-dependent cancer cell lines. nih.gov
Bacterial Infections Undisclosed Substituted Indolines Activity against antibiotic-resistant bacteria. researchgate.net

Exploration of New Synthetic Methodologies and Green Chemistry Initiatives

The synthesis of this compound and its derivatives is an active area of research, with a strong emphasis on developing more efficient, cost-effective, and environmentally friendly methods. openmedicinalchemistryjournal.com

Future efforts in this area are expected to concentrate on:

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water is a key goal. openmedicinalchemistryjournal.com Research has demonstrated the successful synthesis of various indole derivatives in aqueous media, a methodology that can be extended to this compound synthesis. openmedicinalchemistryjournal.comrsc.org

Microwave-Assisted Synthesis: Microwave irradiation offers a rapid, efficient, and environmentally benign method for synthesizing organic compounds, including indole derivatives. tandfonline.comresearchgate.net This technique can significantly reduce reaction times and improve yields, making it an attractive alternative to conventional heating. tandfonline.comtandfonline.com

Catalyst-Free Reactions: The development of synthetic routes that proceed without a catalyst is highly desirable as it simplifies purification and reduces waste. acs.org Catalyst-free C-N coupling reactions have been successfully used to synthesize indole-based functional polymers and could be adapted for the synthesis of this compound derivatives. rsc.org

Flow Chemistry: Continuous flow chemistry techniques are gaining prominence in modern synthesis. researchgate.net These methods offer improved safety, scalability, and efficiency. A two-step flow process for synthesizing indoline derivatives via reductive cyclisation and N-alkylation has been developed, showcasing the potential of this technology in producing these scaffolds. researchgate.net

Multi-Component Reactions (MCRs): MCRs allow for the synthesis of complex molecules from simple starting materials in a single step, which is highly efficient and atom-economical. tandfonline.comacs.org The development of new MCRs for the synthesis of functionalized this compound derivatives is a promising research avenue.

Table 2: Green Chemistry Approaches for Indoline Synthesis

Methodology Principle Advantages Citation
Aqueous Synthesis Use of water as a reaction solvent. Environmentally friendly, low cost, non-toxic. openmedicinalchemistryjournal.comrsc.org
Microwave Irradiation Use of microwave energy to accelerate reactions. Rapid, energy-efficient, higher yields. tandfonline.comresearchgate.nettandfonline.com
Catalyst-Free Synthesis Reactions that proceed without a catalyst. Reduced waste, simplified purification, cost-effective. acs.orgrsc.org
Flow Chemistry Reactions conducted in a continuous flowing stream. Improved safety, scalability, and control. researchgate.net

Advanced Computational Modeling and Machine Learning in this compound Research

The integration of computational modeling and machine learning (ML) is set to revolutionize the research and development of this compound-based compounds. numberanalytics.comnih.gov These in silico tools can accelerate the discovery process, reduce costs, and provide deeper insights into molecular interactions. acs.orgnih.gov

Key research opportunities include:

Predictive Modeling: ML models can be trained on large datasets of heterocyclic compounds to predict various properties of new this compound derivatives, such as their biological activity, reactivity, stability, and physicochemical properties. numberanalytics.comnih.gov This allows researchers to prioritize the synthesis of the most promising candidates.

Virtual Screening and Drug Design: Structure-based drug design techniques, such as molecular docking and molecular dynamics simulations, can be used to screen large virtual libraries of this compound derivatives against specific biological targets. acs.orgnih.gov This helps in identifying potential lead compounds and understanding their binding mechanisms at the molecular level.

Synthesis Planning: ML algorithms can be employed to design optimal and efficient synthetic routes for novel this compound derivatives. numberanalytics.com However, the accuracy of these predictions is highly dependent on the quality and standardization of the training data, highlighting the need for systematically generated reaction datasets. acs.orgnih.gov

QSAR (Quantitative Structure-Activity Relationship) Studies: QSAR models can establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. nih.gov This information is invaluable for rationally designing more potent and selective compounds.

Integration of this compound into Advanced Functional Materials

The unique electronic and photophysical properties of the indoline scaffold make it a promising building block for the creation of advanced functional materials. wiley.com

Future research in this domain will likely explore:

Organic Electronics: Indoline-based molecules have been successfully used as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netnih.gov Rational molecular engineering of the indoline structure can broaden the spectral response and improve the power conversion efficiency of these devices. nih.gov Further research into this compound-based dyes could lead to more efficient and stable solar cells.

Functional Polymers: The indoline ring can be incorporated into polymer backbones to create materials with specific functions. rsc.org For example, poly(N-arylene diindolylmethane)s, synthesized via a catalyst-free C-N coupling reaction, exhibit strong solid-state fluorescence and good electroactivity. rsc.org this compound could be used as a monomer to develop new functional polymers for applications in sensors, light-emitting devices, and gas separation membranes. researchgate.net

Photoactive Thin Films: Molecular engineering of indoline-based structures is crucial for optimizing the performance of photoactive thin films. researchgate.netunist.ac.kr The planar geometry and high molar extinction coefficient of certain indoline derivatives make them suitable for such applications. researchgate.net

Conclusion

Indoline-4-carbonitrile is a chemically significant molecule that serves as a pivotal intermediate in the synthesis of complex heterocyclic structures. Its value is most profoundly demonstrated in the field of medicinal chemistry, where it forms the core of promising new therapeutic agents such as selective androgen receptor modulators and Notum inhibitors. The straightforward synthesis from its indole (B1671886) precursor and the reactivity of its indoline (B122111) core allow for diverse chemical modifications. As research continues to uncover new synthetic methods and biological targets, the importance of this compound as a privileged scaffold in drug discovery is set to grow.

Q & A

Basic Research Questions

Q. What experimental design principles should guide the synthesis of Indoline-4-carbonitrile to ensure reproducibility?

  • Methodology : Focus on controlling independent variables (e.g., temperature, solvent polarity, catalyst loading) and documenting procedural details. Use a trial experiment to optimize conditions (e.g., reaction time, stoichiometry) and validate reproducibility. Include a materials list with purity specifications and a stepwise protocol for replication. Data should be tabulated with raw and processed values (e.g., yield, purity) and analyzed using error bars to quantify variability .

Q. How can spectroscopic characterization (e.g., NMR, IR) of this compound be systematically validated to confirm structural integrity?

  • Methodology : Collect high-resolution spectra under standardized conditions (e.g., solvent, temperature). Cross-reference peaks with published data for analogous compounds. Use statistical tools (e.g., signal-to-noise ratio analysis) to assess data quality. Include spectral assignments in appendices with detailed annotations, and compare results across multiple batches to identify inconsistencies .

Q. What strategies are effective for optimizing reaction conditions to maximize the yield of this compound?

  • Methodology : Employ a factorial design of experiments (DoE) to test variable interactions (e.g., temperature vs. catalyst concentration). Use response surface methodology to identify optimal conditions. Validate findings with triplicate runs and report confidence intervals for yield measurements. Raw data should include kinetic profiles or chromatographic traces .

Advanced Research Questions

Q. How should researchers address contradictions in reported solubility or stability data for this compound across studies?

  • Methodology : Conduct comparative experiments under standardized conditions (e.g., pH, solvent systems). Perform statistical tests (e.g., ANOVA) to quantify variability between datasets. Replicate conflicting methodologies to isolate confounding factors (e.g., impurities, measurement techniques). Use error analysis to differentiate systematic vs. random errors and propose harmonized protocols .

Q. What advanced analytical techniques (e.g., X-ray crystallography, DFT calculations) are suitable for elucidating the electronic properties of this compound?

  • Methodology : Pair experimental data (e.g., crystallographic coordinates) with computational models (e.g., density functional theory) to validate electronic structure predictions. Cross-check computational parameters (e.g., basis sets, solvation models) against experimental results. Report discrepancies and refine hypotheses iteratively. Use appendices for raw computational outputs and validation metrics .

Q. How can mechanistic studies (e.g., kinetic isotope effects, intermediate trapping) be designed to probe the reaction pathways of this compound in catalytic systems?

  • Methodology : Develop a hypothesis-driven protocol with controlled variables (e.g., substrate scope, isotope labeling). Use quenching experiments or in-situ spectroscopy to capture intermediates. Analyze kinetic data with nonlinear regression models to derive rate constants. Compare results to theoretical mechanisms and highlight deviations in the discussion .

Q. What statistical approaches are recommended for analyzing dose-response relationships in bioactivity studies involving this compound?

  • Methodology : Apply sigmoidal curve fitting (e.g., Hill equation) to dose-response data. Calculate EC50/IC50 values with 95% confidence intervals. Use outlier detection tests (e.g., Grubbs’ test) to exclude anomalous data. Include raw dose-response curves and statistical code in appendices for transparency .

Methodological Best Practices

  • Data Presentation : Use tables for comparative data (e.g., synthetic yields, spectroscopic assignments) and graphs for trends (e.g., kinetic profiles). Annotate figures with error bars and significance indicators (e.g., asterisks for p-values) .
  • Literature Review : Critically evaluate prior studies by assessing methodological rigor (e.g., sample size, control experiments) and contextualizing findings within your hypothesis .
  • Ethical Reporting : Disclose limitations (e.g., instrumental detection limits) and propose follow-up experiments to address unresolved questions .

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Feasible Synthetic Routes

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Indoline-4-carbonitrile

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